molecular formula C30H38N2O2 B12385259 Elacestrant-d10

Elacestrant-d10

Numéro de catalogue: B12385259
Poids moléculaire: 468.7 g/mol
Clé InChI: SIFNOOUKXBRGGB-LOKZCMCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elacestrant-d10 is a deuterated form of Elacestrant, a selective estrogen receptor degrader. Elacestrant is a nonsteroidal oral compound developed for the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. It works by binding to the estrogen receptor, blocking its activity, and promoting its degradation, thereby inhibiting the growth of cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Elacestrant-d10 involves multiple steps, including the introduction of deuterium atoms to enhance its metabolic stability. The synthetic route typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. Key steps include the preparation of deuterated intermediates, purification through chromatography, and final formulation into a stable product .

Analyse Des Réactions Chimiques

Types of Reactions: Elacestrant-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with enhanced stability .

Applications De Recherche Scientifique

Elacestrant-d10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the effects of deuterium substitution on chemical reactions and stability.

    Biology: Investigated for its role in modulating estrogen receptor activity and its potential therapeutic effects.

    Medicine: Developed as a treatment for estrogen receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, showing promise in clinical trials.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors

Mécanisme D'action

Elacestrant-d10 exerts its effects by binding to the estrogen receptor-alpha, blocking its transcriptional activity, and promoting its degradation. This leads to the inhibition of estrogen-mediated growth signaling in breast cancer cells. The compound acts as a selective estrogen receptor degrader, effectively reducing the levels of estrogen receptor-alpha and preventing the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Comparison: Elacestrant-d10 is unique due to its deuterated form, which enhances its metabolic stability and bioavailability. Unlike Fulvestrant, this compound is orally bioavailable, making it more convenient for patients. Additionally, this compound has shown improved pharmacokinetics and enhanced inhibition of estrogen receptor activity compared to other selective estrogen receptor degraders .

Propriétés

Formule moléculaire

C30H38N2O2

Poids moléculaire

468.7 g/mol

Nom IUPAC

(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[2,3,5,6-tetradeuterio-4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i6D,7D,8D,9D,12D,13D,14D,15D,19D,20D

Clé InChI

SIFNOOUKXBRGGB-LOKZCMCFSA-N

SMILES isomérique

[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=C(C(=C(C(=C4[2H])[2H])CCNCC)[2H])[2H])[2H])O)[2H]

SMILES canonique

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.